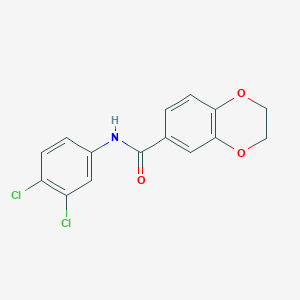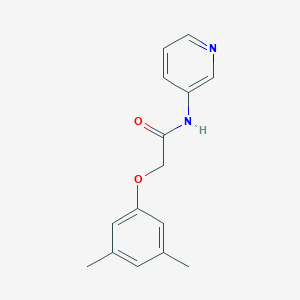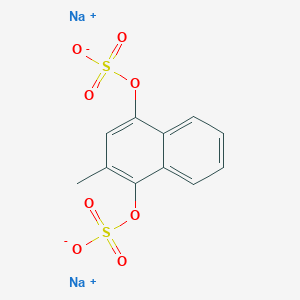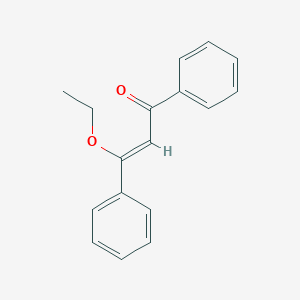![molecular formula C18H21BrN2O3S B238855 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of anxiety and mood, and its modulation has been found to be effective in the treatment of these disorders. 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been found to modulate the activity of other neurotransmitter systems, including the noradrenergic and dopaminergic systems.
Biochemische Und Physiologische Effekte
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to modulate the activity of ion channels and transporters, which may contribute to its effects on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a highly selective compound that can be used to investigate the role of the 5-HT1A receptor in anxiety and depression. In addition, its effects on other neurotransmitter systems make it a useful tool for investigating the complex interactions between these systems. However, one limitation of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is that it has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective 5-HT1A receptor antagonists, which may have greater therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine and its effects on other neurotransmitter systems.
Synthesemethoden
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylamine with 4-bromo-3-methylbenzenesulfonyl chloride in the presence of an organic base. This reaction yields the intermediate 1-(4-bromo-3-methylphenyl)sulfonyl-2-methoxybenzene, which is then reacted with piperazine in the presence of a catalyst to yield the final product, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been found to exhibit anxiolytic and antidepressant effects in animal models, and has shown promise in clinical trials. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the cardiovascular system.
Eigenschaften
Produktname |
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Molekularformel |
C18H21BrN2O3S |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
1-(4-bromo-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14-13-15(7-8-16(14)19)25(22,23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)24-2/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
NOODONZYVMFHQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide](/img/structure/B238776.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B238782.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)





![3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B238804.png)
